molecular formula C9H10N4O B14374135 N-(1H-benzimidazol-2-ylmethyl)-N-methylnitrous amide CAS No. 90558-63-7

N-(1H-benzimidazol-2-ylmethyl)-N-methylnitrous amide

Cat. No.: B14374135
CAS No.: 90558-63-7
M. Wt: 190.20 g/mol
InChI Key: HDDSJDALBGUXSZ-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-ylmethyl)-N-methylnitrous amide: is a compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities

Preparation Methods

The synthesis of N-(1H-benzimidazol-2-ylmethyl)-N-methylnitrous amide typically involves the reaction of benzimidazole derivatives with nitrous acid. The synthetic route can be summarized as follows:

    Starting Materials: Benzimidazole and methylamine.

    Reaction Conditions: The reaction is carried out in an acidic medium, often using hydrochloric acid or sulfuric acid as a catalyst.

    Procedure: Benzimidazole is first reacted with methylamine to form N-methylbenzimidazole. This intermediate is then treated with nitrous acid to yield the final product, .

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

N-(1H-benzimidazol-2-ylmethyl)-N-methylnitrous amide: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amides.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrous amide group is replaced by other nucleophiles such as halides or alkoxides.

Common reagents and conditions used in these reactions include acidic or basic media, varying temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(1H-benzimidazol-2-ylmethyl)-N-methylnitrous amide: has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including diabetes and cancer.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-N-methylnitrous amide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

N-(1H-benzimidazol-2-ylmethyl)-N-methylnitrous amide: can be compared with other benzimidazole derivatives such as:

  • N-(1H-benzimidazol-2-ylmethyl)benzamide
  • N-(1H-benzimidazol-2-ylmethyl)-3-methylbenzamide
  • N-(1H-benzimidazol-2-ylmethyl) cyclohexanecarboxamide

These compounds share a similar benzimidazole core but differ in their substituents, leading to variations in their chemical properties and biological activities. The uniqueness of This compound

Properties

CAS No.

90558-63-7

Molecular Formula

C9H10N4O

Molecular Weight

190.20 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-N-methylnitrous amide

InChI

InChI=1S/C9H10N4O/c1-13(12-14)6-9-10-7-4-2-3-5-8(7)11-9/h2-5H,6H2,1H3,(H,10,11)

InChI Key

HDDSJDALBGUXSZ-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=NC2=CC=CC=C2N1)N=O

Origin of Product

United States

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